molecular formula C23H20N2O B2639016 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline CAS No. 478046-96-7

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline

Cat. No.: B2639016
CAS No.: 478046-96-7
M. Wt: 340.426
InChI Key: HOWWDMKIGLQPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds that consist of a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group and a 2,4-dimethylphenoxy group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline typically involves the condensation of appropriate benzyl and phenoxy precursors with a quinoxaline derivative. One common method includes the reaction of 2,4-dimethylphenol with 2-chloro-3-benzylquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce this compound-1,4-dihydro derivatives .

Scientific Research Applications

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-phenoxyquinoxaline
  • 2-Benzyl-3-(4-methylphenoxy)quinoxaline
  • 2-Benzyl-3-(2,4-dichlorophenoxy)quinoxaline

Uniqueness

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline is unique due to the presence of the 2,4-dimethylphenoxy group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets .

Properties

IUPAC Name

2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDMKIGLQPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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